molecular formula C28H43N5O23P2 B1205007 Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate

Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate

Cat. No.: B1205007
M. Wt: 879.6 g/mol
InChI Key: OJZCATPXPWFLHF-HPUCEMLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine-5’-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate is a complex organic compound that plays a crucial role in the biosynthesis of bacterial cell-wall peptidoglycan. This compound belongs to the class of pyrimidine nucleotide sugars, which are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group .

Properties

Molecular Formula

C28H43N5O23P2

Molecular Weight

879.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C28H43N5O23P2/c1-10(23(42)31-13(26(44)45)4-5-17(37)38)29-24(43)11(2)52-22-18(30-12(3)35)27(54-14(8-34)20(22)40)55-58(49,50)56-57(47,48)51-9-15-19(39)21(41)25(53-15)33-7-6-16(36)32-28(33)46/h6-7,10-11,13-15,18-22,25,27,34,39-41H,4-5,8-9H2,1-3H3,(H,29,43)(H,30,35)(H,31,42)(H,37,38)(H,44,45)(H,47,48)(H,49,50)(H,32,36,46)/t10-,11+,13+,14+,15+,18+,19+,20+,21+,22+,25+,27+/m0/s1

InChI Key

OJZCATPXPWFLHF-HPUCEMLMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 2
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Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 3
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 4
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 5
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate
Reactant of Route 6
Uridine-5'-diphosphate-N-acetylmuramoyl-L-alanine-D-glutamate

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